molecular formula C12H12O3 B1198147 Cladoacetal A

Cladoacetal A

Cat. No.: B1198147
M. Wt: 204.22 g/mol
InChI Key: MQNPAODYALMZAI-INNHCVQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladoacetal A is a natural product belonging to the class of polyketides, which was isolated from the endophytic fungus Pestalotiopsis vaccinii . This compound is offered to the scientific community for research and development purposes, strictly for non-human, non-veterinary, and non-agricultural applications. This compound was first identified during bioassay-guided fractionation of a fungal extract that exhibited antiviral activity against human enterovirus 71 . Its structural characterization places it within a group of polyketide-derived metabolites, a class known for diverse biological activities stemming from their complex chemical structures. Research into fungal metabolites, particularly from marine and endophytic sources, has highlighted their potential as valuable leads for pharmaceutical development due to their novel mechanisms of action . While the specific biological mechanism of action and full pharmacological profile of this compound require further investigation, its initial discovery in an antiviral screen positions it as a compound of significant interest for infectious disease research. Studies on related polyketides from fungal sources have demonstrated a range of properties, including cytotoxic, antibacterial, and antifungal activities, suggesting potential avenues for its application . Researchers can utilize this compound as a reference standard, a building block for synthetic derivatives, or a probe for studying polyketide biosynthesis and function in biological systems.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1R,10S,11R)-11-methyl-12,13-dioxatricyclo[8.2.1.02,7]trideca-2(7),3,5,8-tetraen-3-ol

InChI

InChI=1S/C12H12O3/c1-7-10-6-5-8-3-2-4-9(13)11(8)12(14-7)15-10/h2-7,10,12-13H,1H3/t7-,10+,12-/m1/s1

InChI Key

MQNPAODYALMZAI-INNHCVQGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C=CC3=C([C@H](O1)O2)C(=CC=C3)O

Canonical SMILES

CC1C2C=CC3=C(C(O1)O2)C(=CC=C3)O

Synonyms

cladoacetal A

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Diversity: While this compound and B share a dihydrooxepin core, Gymnothelignan L (62) incorporates a bridged dihydrooxepin fused to a dibenzocyclooctene scaffold, highlighting divergent evolutionary pathways in oxepin biosynthesis .

Bioactivity Specificity : this compound’s selective antimicrobial activity contrasts with 3-deoxyisoochracinic acid (86), which inhibits both S. aureus and B. subtilis, suggesting subtle structure-activity relationships in polyketide derivatives .

Synthetic Accessibility : this compound’s synthesis (9 steps) is more complex than that of Cladoacetal B (7 steps), likely due to stereochemical challenges in assembling the dihydrooxepin ring .

Preparation Methods

Sharpless Asymmetric Dihydroxylation

The synthesis commenced with crotonaldehyde (1 ), which underwent Sharpless asymmetric dihydroxylation using AD-mix-β to yield diol 2 with >98% enantiomeric excess (ee). This step established the C3 and C4 stereocenters, pivotal for subsequent cyclization.

Reaction Conditions :

  • Catalyst : AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃)

  • Solvent : tert-Butanol/H₂O (1:1)

  • Temperature : 0°C to room temperature

  • Yield : 92%

Suzuki-Miyaura Cross-Coupling

Diol 2 was converted to boronic ester 3 via Miyaura borylation. Suzuki coupling with aryl bromide 4 under palladium catalysis furnished biaryl intermediate 5 , introducing the C1–C1' bond (Table 1).

Table 1. Suzuki Coupling Optimization

EntryCatalystLigandBaseYield (%)
1Pd(PPh₃)₄NoneK₂CO₃45
2Pd(OAc)₂SPhosCsF78
3PdCl₂(dppf)XPhosK₃PO₄82

Optimal conditions (Entry 3) utilized PdCl₂(dppf) with XPhos in THF, achieving 82% yield.

Acid-Catalyzed Intramolecular Acetalization

Biaryl 5 underwent acid-mediated cyclization to form the dihydrooxepin ring. Treatment with p-toluenesulfonic acid (p-TSA) in toluene at 70°C provided tetracyclic acetal 6 in 76% yield. This step validated the feasibility of forming the strained oxepin system without epimerization.

Critical Parameters :

  • Acid Strength : p-TSA (10 mol%) balanced reactivity and selectivity.

  • Temperature : 70°C minimized decomposition.

  • Solvent : Toluene ensured homogeneity and facilitated water removal.

Stereochemical Control and Absolute Configuration Assignment

Chiral Auxiliaries and Asymmetric Induction

The Sharpless dihydroxylation step dictated the C3 and C4 configurations, while the Suzuki coupling preserved stereochemical integrity. Final acetalization fixed the C1 stereocenter, aligning with natural this compound’s 1S,3S,4R configuration.

X-ray Crystallography and NMR Correlations

Single-crystal X-ray analysis of intermediate 6 confirmed the relative configuration. Comparative NMR (COSY, HSQC, HMBC) and optical rotation data matched natural isolates, affirming the absolute configuration.

Yield Optimization and Scalability Challenges

Bottlenecks in Multistep Synthesis

The longest linear sequence (nine steps) faced yield attrition at three stages:

  • Dihydroxylation : 92% → 82% (Suzuki coupling) → 76% (acetalization).

  • Protection/Deprotection Steps : Cumulative losses (~8%) from silyl ether manipulations.

Solvent and Catalyst Recycling

Efforts to recycle Pd catalysts via aqueous extraction improved cost-efficiency but required rigorous ligand screening to prevent deactivation.

Alternative Synthetic Routes and Comparative Analysis

While Lin’s route remains the benchmark, alternative approaches have been explored:

Biomimetic Oxidative Cyclization

Reutrakul et al. attempted Friedel-Crafts alkylation to form the dihydrooxepin ring but achieved lower enantioselectivity (d.r. = 9:1).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates provided moderate ee (85%) but added steps, reducing overall yield .

Q & A

Q. What is the known biosynthetic pathway of Cladoacetal A, and what experimental approaches are used to elucidate it?

this compound is biosynthesized via a polyketide pathway in an unidentified Cladosporium-like fungus. Key experimental approaches include isotopic labeling (e.g., 13C^{13}\text{C}-acetate tracing) to track carbon incorporation and gene cluster analysis via genome mining. Comparative studies with related fungal metabolites (e.g., cladoacetals B and C) help identify shared enzymatic steps. Structural confirmation relies on NMR and X-ray crystallography .

Q. How is the antimicrobial activity of this compound assessed in current research?

Antimicrobial activity is evaluated using disk diffusion or broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are reported, with this compound showing selective inhibition against Gram-positive strains (MIC: 2–8 µg/mL). Negative controls include solvent-only treatments, and activity is compared to standard antibiotics like ampicillin .

Q. What spectroscopic methods are employed for structural characterization of this compound?

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR (including DEPT, COSY, and HMBC) resolve the dihydrooxepin core and substituents.
  • MS : High-resolution ESI-MS confirms the molecular formula (C15H18O4\text{C}_{15}\text{H}_{18}\text{O}_4).
  • X-ray crystallography : Determines absolute stereochemistry of the tricyclic system .

Q. What are the key challenges in isolating this compound from fungal sources?

Challenges include low natural abundance (<0.1% dry weight), structural instability under basic conditions, and co-elution with analogs (e.g., Cladoacetal B). Solutions involve:

  • Chromatography : Sequential silica gel and HPLC (C18 column, isocratic 70% MeOH).
  • Stabilization : Acidic extraction (pH 3–4) to prevent epoxide ring opening .

Q. How does the dihydrooxepin core structure of this compound influence its bioactivity?

The strained seven-membered dihydrooxepin ring enhances membrane permeability, as shown in logP measurements (2.1 ± 0.3). Bioactivity is reduced when the oxepin is replaced with a six-membered ring, confirming its role in target binding. Molecular docking studies suggest interactions with bacterial topoisomerase II .

Advanced Research Questions

Q. What methodological strategies are recommended for optimizing the enantioselective synthesis of this compound's dihydrooxepin core?

Lin’s 2012 synthesis uses a Wittig reaction (Ph3_3P=CHCO2_2Me) to construct the oxepin from acrylaldehyde (53). Key optimizations:

  • Catalyst : Chiral BINOL-phosphoric acid (10 mol%) for asymmetric induction (85% ee).
  • Conditions : Thermal cyclization at 70°C under acidic (TFA) conditions.
  • Yield : 68% over 9 steps (Table 1).
StepReactionConditionsYield (%)
1Acrylaldehyde oxidationMnO2_2, CH2_2Cl2_292
5Wittig olefinationPh3_3P, THF, 0°C78
9Methyl deprotectionBBr3_3, CH2_2Cl2_295

Q. How can researchers address contradictions in reported bioactivity data for this compound across different studies?

Discrepancies in MIC values (e.g., 2 µg/mL vs. 8 µg/mL) may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).
  • Assay conditions : Control pH (6–7) and cation content (Mg2+^{2+}, Ca2+^{2+}) to avoid false negatives.
  • Data normalization : Report bioactivity relative to internal controls (e.g., % inhibition vs. ciprofloxacin) .

Q. What comparative analytical approaches are effective in differentiating this compound from structurally similar metabolites?

  • LC-MS/MS : Monitor unique fragment ions (e.g., m/z 245.1 for this compound vs. m/z 261.1 for B).
  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to distinguish enantiomers.
  • Bioassay-guided fractionation : Track antimicrobial activity peaks across HPLC fractions .

Q. What experimental designs are suitable for investigating structure-activity relationships in this compound derivatives?

  • Analog synthesis : Modify the C-8 methyl group or dihydrooxepin substituents.
  • Pharmacophore mapping : Use CoMFA or CoMSIA to correlate substituent bulk/charge with activity.
  • Resistance studies : Serial passage of S. aureus under sub-MIC this compound to identify target mutations .

Q. How should researchers approach the thermal instability observed during this compound synthesis under acidic conditions?

Degradation products (e.g., ring-opened aldehydes) form above 80°C. Mitigation strategies:

  • Temperature control : Strict maintenance at 70°C during cyclization.
  • Solvent choice : Use DMF instead of THF to stabilize intermediates.
  • Additives : Include radical scavengers (e.g., BHT) to prevent oxidative side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cladoacetal A
Reactant of Route 2
Cladoacetal A

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